(4-(2-Furyl)pentyl)trimethylammonium iodide
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Overview
Description
(4-(2-Furyl)pentyl)trimethylammonium iodide, also known as Furamidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess antiparasitic, antitumor, and antiviral properties, making it a promising candidate for further investigation.
Mechanism of Action
(4-(2-Furyl)pentyl)trimethylammonium iodide exerts its antiparasitic and antitumor effects by binding to DNA and interfering with its replication. Specifically, this compound binds to the minor groove of DNA, causing structural changes that prevent the binding of proteins required for replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, studies have also shown that this compound can cause mitochondrial dysfunction and oxidative stress in certain cell types, highlighting the need for further investigation into its potential side effects.
Advantages and Limitations for Lab Experiments
(4-(2-Furyl)pentyl)trimethylammonium iodide has several advantages for laboratory experiments, including its low toxicity and ability to selectively target DNA. However, its relatively complex synthesis method and limited solubility in aqueous solutions can pose challenges for researchers.
Future Directions
Future research on (4-(2-Furyl)pentyl)trimethylammonium iodide could explore its potential as a treatment for other parasitic diseases, such as Chagas disease and leishmaniasis. Additionally, further investigation into its antitumor properties could lead to the development of new cancer therapies. Other potential directions for research could include the development of more efficient synthesis methods and the investigation of potential side effects in different cell types and animal models.
Synthesis Methods
(4-(2-Furyl)pentyl)trimethylammonium iodide can be synthesized through a multi-step process involving the reaction of 2-furaldehyde with pentylmagnesium bromide, followed by the reaction of the resulting alcohol with trimethylamine and iodomethane. The final product is obtained through purification and crystallization.
Scientific Research Applications
(4-(2-Furyl)pentyl)trimethylammonium iodide has been extensively studied for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that this compound inhibits the growth of the parasite by binding to its DNA and preventing replication. Further research has also explored the potential of this compound as an antitumor agent, with promising results in preclinical models.
properties
CAS RN |
102571-32-4 |
---|---|
Molecular Formula |
C12H22INO |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
4-(furan-2-yl)pentyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H22NO.HI/c1-11(12-8-6-10-14-12)7-5-9-13(2,3)4;/h6,8,10-11H,5,7,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YXIAJNFBQVDDPB-UHFFFAOYSA-M |
SMILES |
CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-] |
Canonical SMILES |
CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-] |
synonyms |
(4-(2-Furyl)pentyl)trimethylammonium iodide |
Origin of Product |
United States |
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